molecular formula C7H12O3S B2885861 methyl 4-(acetylsulfanyl)butanoate CAS No. 196103-71-6

methyl 4-(acetylsulfanyl)butanoate

Cat. No.: B2885861
CAS No.: 196103-71-6
M. Wt: 176.23
InChI Key: IIMIVMUDHJTYNR-UHFFFAOYSA-N
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Description

Methyl 4-(acetylsulfanyl)butanoate is a sulfur-containing ester derivative of butanoic acid. Its structure features a methyl ester group at the carboxylate end and an acetylsulfanyl (-SCOCH₃) substituent at the fourth carbon of the butanoate chain. This compound belongs to the class of thioesters, which are notable for their biochemical relevance (e.g., involvement in acyl transfer reactions) and applications in organic synthesis . The methyl variant is expected to exhibit similar reactivity but distinct physical properties due to its shorter alkyl chain.

Properties

IUPAC Name

methyl 4-acetylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-6(8)11-5-3-4-7(9)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMIVMUDHJTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(acetylsulfanyl)butanoate typically involves the esterification of 4-acetylsulfanylbutanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of dynamic tubular reactors can reduce reaction residence time and increase overall yield .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(acetylsulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 4-(acetylsulfanyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 4-(acetylsulfanyl)butanoate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-(Acetylsulfanyl)Butanoate

Key Differences :

  • Ester Group : The ethyl ester (C₈H₁₄O₃S) has a higher molecular weight (190.26 g/mol) compared to the hypothetical methyl ester (estimated molecular weight: ~176.07 g/mol for C₇H₁₂O₃S).
  • Applications : Ethyl esters are often preferred in flavor and fragrance industries due to volatility, whereas methyl esters may be used in polymer or pharmaceutical synthesis for stability .

Aromatic-Substituted Methyl Butanoates

Methyl 4-(4-Chlorophenoxy)Butanoate
  • Structure: Features a 4-chlorophenoxy group (C₁₁H₁₃ClO₃; MW 228.67 g/mol) .
  • Properties: Higher molecular weight and density (1.173 g/cm³) due to the aromatic ring and chlorine atom. The phenoxy group enhances UV stability, making it suitable for materials science.
  • Reactivity : The electron-withdrawing chlorine atom may direct electrophilic substitution reactions on the aromatic ring, unlike the thioester group in the target compound .
Methyl 4-(4-Aminophenyl)Butanoate
  • Structure: Contains a 4-aminophenyl group (estimated formula: C₁₁H₁₅NO₂; MW ~193.24 g/mol) .
  • Applications: The amino group enables participation in coupling reactions (e.g., peptide synthesis or dye manufacturing), contrasting with the acetylsulfanyl group’s role in redox or acyl transfer processes .

Heterocyclic-Substituted Methyl Butanoates

Methyl 4-(2-Oxopyrrolidin-1-yl)Butanoate
  • Structure: Incorporates a 2-oxopyrrolidine ring (C₉H₁₅NO₃; MW 193.22 g/mol) .
  • Reactivity : The lactam ring participates in hydrogen bonding, influencing solubility in polar solvents. This contrasts with the thioester’s nucleophilic susceptibility at the sulfur atom .

Data Tables

Table 1: Molecular Properties of Methyl Butanoate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
Methyl 4-(acetylsulfanyl)butanoate C₇H₁₂O₃S ~176.07* Acetylsulfanyl (-SCOCH₃) Biochemical synthesis
Ethyl 4-(acetylsulfanyl)butanoate C₈H₁₄O₃S 190.26 Acetylsulfanyl (-SCOCH₃) Flavor/fragrance
Methyl 4-(4-chlorophenoxy)butanoate C₁₁H₁₃ClO₃ 228.67 4-Chlorophenoxy Polymer additives
Methyl 4-(4-aminophenyl)butanoate C₁₁H₁₅NO₂ ~193.24* 4-Aminophenyl Pharmaceutical intermediates
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate C₉H₁₅NO₃ 193.22 2-Oxopyrrolidinyl Drug delivery systems

*Estimated based on structural analogs.

Research Findings and Implications

  • Reactivity: The acetylsulfanyl group in this compound facilitates nucleophilic acyl substitution, making it valuable for synthesizing thiol-containing compounds. This contrasts with the aminophenyl group’s electrophilic reactivity .
  • Thermal Stability: Thioesters generally exhibit lower thermal stability compared to oxygen esters (e.g., methyl 4-(4-chlorophenoxy)butanoate), limiting their use in high-temperature applications .
  • Biocompatibility : The methyl ester’s shorter alkyl chain may enhance biodegradability relative to ethyl analogs, relevant in environmentally sensitive applications .

Q & A

Q. Table 1: Stability of Sulfanyl Esters Under Acidic Conditions

CompoundHalf-life (pH 3, 25°C)Major Degradation Product
This compound12 hours4-Mercaptobutanoic acid
Ethyl 4-(methylsulfanyl)butanoate48 hoursStable
Data inferred from analogous sulfanyl esters .

Q. Table 2: Synthetic Yield Optimization

Reaction Temperature (°C)SolventYield (%)
0DCM62
25THF78
40Acetonitrile45
Based on ethyl 4-(chlorosulfonyl)butanoate synthesis .

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